2,3-Di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate is a phospholipid compound commonly used in the formation of liposomes and lipid nanoparticles. It is a derivative of phosphatidylcholine, featuring two stearic acid chains attached to the glycerol backbone. This compound is known for its stability and biocompatibility, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate can be synthesized through the esterification of sn-glycero-3-phosphocholine with stearic acid. The reaction typically involves the use of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of ester bonds . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
In industrial settings, 1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate is produced using large-scale esterification processes. The compound is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality . The final product is often stored under nitrogen to prevent oxidation and degradation.
Chemical Reactions Analysis
Types of Reactions
1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of stearic acid and sn-glycero-3-phosphocholine .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Oxidation: Oxygen, light, or oxidizing agents
Major Products Formed
Hydrolysis: Stearic acid, sn-glycero-3-phosphocholine
Oxidation: Oxidized phospholipid derivatives
Scientific Research Applications
1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate is widely used in scientific research due to its versatility and biocompatibility. Some of its key applications include:
Chemistry: Used in the preparation of liposomes and lipid nanoparticles for drug delivery systems.
Biology: Employed in the study of cell membranes and lipid bilayers.
Medicine: Utilized in the formulation of lipid-based drug delivery systems, including mRNA vaccines.
Industry: Applied in the development of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate exerts its effects by integrating into lipid bilayers and forming stable liposomes. These liposomes can encapsulate various molecules, protecting them from degradation and facilitating their delivery to target cells . The compound interacts with cellular membranes, enhancing the uptake and release of encapsulated payloads under specific conditions, such as changes in pH .
Comparison with Similar Compounds
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine: Similar structure but with palmitic acid chains instead of stearic acid.
1,2-dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated oleic acid chains, leading to different physical properties.
1,2-dimyristoyl-sn-glycero-3-phosphocholine: Features shorter myristic acid chains, affecting its stability and melting point.
Uniqueness
1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate is unique due to its long, saturated stearic acid chains, which confer high stability and low permeability to the liposomes it forms. This makes it particularly suitable for applications requiring prolonged stability and controlled release of encapsulated molecules .
Properties
Molecular Formula |
C44H92NO10P |
---|---|
Molecular Weight |
826.2 g/mol |
IUPAC Name |
2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate |
InChI |
InChI=1S/C44H88NO8P.2H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;;/h42H,6-41H2,1-5H3;2*1H2 |
InChI Key |
VHRFFOPIZMXKSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.